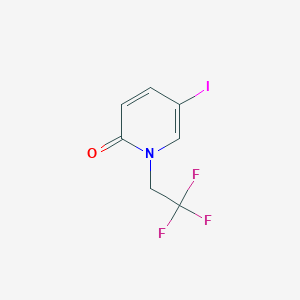
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a trifluoroethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoroethyl group. One common method involves the iodination of 2-pyridone using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2-pyridone is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Piperidine derivatives are obtained.
Aplicaciones Científicas De Investigación
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
- 5-Fluoro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Uniqueness
5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific halogen bonding interactions. This makes it a valuable compound for various applications that require unique reactivity and stability.
Propiedades
Fórmula molecular |
C7H5F3INO |
|---|---|
Peso molecular |
303.02 g/mol |
Nombre IUPAC |
5-iodo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4H2 |
Clave InChI |
UKUXTWJAKMVBMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1I)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















